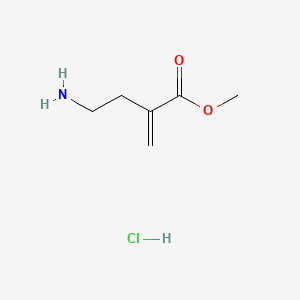

Methyl 4-amino-2-methylidenebutanoate hydrochloride

Description

Methyl 4-amino-2-methylidenebutanoate hydrochloride is a chemical compound characterized by a methyl ester group, a conjugated methylidene (CH₂=) moiety at the 2-position, and an amino group at the 4-position of the butanoate backbone. This compound is likely utilized in pharmaceutical and organic synthesis as an intermediate, given its structural features that allow further functionalization.

Properties

Molecular Formula |

C6H12ClNO2 |

|---|---|

Molecular Weight |

165.62 g/mol |

IUPAC Name |

methyl 4-amino-2-methylidenebutanoate;hydrochloride |

InChI |

InChI=1S/C6H11NO2.ClH/c1-5(3-4-7)6(8)9-2;/h1,3-4,7H2,2H3;1H |

InChI Key |

VFOCNDMQQKNIGE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 4-amino-2-methylidenebutanoate Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the butanoate backbone, introduction of the methylidene double bond at the 2-position, and installation of the amino group at the 4-position, followed by conversion to the hydrochloride salt for isolation.

Key Synthetic Routes

Condensation and Alkylation Approaches

- Starting from suitable α,β-unsaturated esters or nitrile derivatives, the methylidene group can be introduced via condensation reactions with aldehydes or formyl derivatives.

- Alkylation of β-alkoxypropionitriles followed by condensation with amidines or related nitrogen sources allows for the formation of amino-substituted intermediates, which upon further transformation yield the target compound.

Catalytic Amination Processes

- Catalytic amination of precursor compounds such as 2-methyl-4-amino-5-alkoxymethylpyrimidines has been reported, involving Lewis acid catalysts (e.g., aluminum oxide) under ammonia atmosphere at elevated temperatures (180–350 °C).

- This process facilitates the direct conversion of alkoxy derivatives into amino compounds, providing a streamlined route to amino-substituted butanoate esters.

- Reaction conditions typically include the use of excess ammonia (up to 250 equivalents), toluene as solvent, and autoclave reactors to maintain pressure and temperature control.

Specific Example from Literature

| Parameter | Details |

|---|---|

| Starting material | 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP) |

| Catalyst | Aluminum oxide (Al2O3, D-10-10 grade) |

| Solvent | Toluene |

| Ammonia equivalents | 215 equivalents (1.76 mol) |

| Temperature | 230 °C |

| Reaction time | 4 hours |

| Pressure | Autogenous pressure in autoclave |

| Work-up | Filtration, ethanol extraction, GC analysis |

This example illustrates the conversion of a methoxymethylpyrimidine derivative to the amino compound under catalytic amination conditions, which is a relevant synthetic step in related amino acid derivative preparations.

Analytical Data and Reaction Monitoring

- Gas chromatography (GC) is commonly used to monitor reaction progress and purity of the amino ester product.

- Spectroscopic methods such as NMR and IR are employed to confirm the presence of characteristic functional groups (amino, ester, and methylidene).

- The hydrochloride salt form is typically isolated by treatment of the free base with hydrochloric acid, enhancing crystallinity and stability for storage and further use.

Summary Table of Preparation Methods

| Method Type | Starting Materials | Key Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| Catalytic Amination | 2-methyl-4-amino-5-alkoxymethylpyrimidine | Al2O3, NH3 | 230 °C, 4 h, toluene, autoclave | Efficient conversion; industrially relevant |

| Condensation + Alkylation | β-alkoxypropionitriles, alkylating agents | Alkali metal alkoxides, formates | Mild to moderate temperatures | Multi-step; requires purification |

| Hydrochloride Salt Formation | Free base amino ester | HCl (aqueous or anhydrous) | Room temperature | Improves solubility and stability |

Research Findings and Considerations

- The catalytic amination process offers a direct and economically feasible route to the amino ester, avoiding complicated reduction or hydrolysis steps common in other methods.

- The choice of catalyst and reaction conditions significantly influences the selectivity and yield of the amino compound.

- Handling of ammonia under pressure requires appropriate safety measures and reactor design.

- Conversion to hydrochloride salt is a standard practice to facilitate compound handling and characterization.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester functionality is susceptible to hydrolysis under acidic or basic conditions. In its hydrochloride form, the compound’s aqueous solubility may facilitate hydrolysis:

Reactivity at the Methylidene Group

The α,β-unsaturated ester system enables conjugate additions and cycloadditions:

Electrophilic Addition

Michael Addition

The electron-deficient double bond can undergo nucleophilic additions:

-

Nucleophiles : Amines, thiols, or stabilized enolates.

-

Example : Reaction with methylamine yields β-amino ester derivatives.

Amino Group Reactivity

The protonated amino group (as HCl salt) can participate in neutralization-driven reactions:

Thermal Decomposition

Under elevated temperatures (>150°C), decarboxylation or retro-ene reactions may occur:

-

Decarboxylation : Loss of CO₂ to form 3-amino-1-pentene derivatives.

-

Retro-ene : Cleavage of the ester and C=C bond, yielding acrylonitrile analogs.

Coordination Chemistry

The amino and ester groups may act as ligands in metal complexes:

-

Example : Reaction with Cu(II) salts in methanol forms blue complexes, as observed in analogous amino esters .

Stability Considerations

Scientific Research Applications

Methyl 4-amino-2-methylidenebutanoate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies of enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-methylidenebutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between Methyl 4-amino-2-methylidenebutanoate hydrochloride and analogous compounds:

Structural and Functional Insights:

Methylidene vs. Phenyl Substitution: The target compound’s methylidene group introduces conjugation and rigidity, which can influence electronic properties and reactivity .

Ester vs. Carboxylic Acid: Esters (e.g., target compound) are more lipophilic and metabolically labile compared to carboxylic acids (e.g., 4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride) . This distinction impacts solubility and in vivo stability, making esters preferable for prodrug designs.

Branched vs. Linear Chains: Branched derivatives like Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride introduce steric hindrance, which can reduce enzymatic degradation rates and prolong half-life .

Stereochemical Considerations: Chiral centers (e.g., (2S)-2-Amino-4-methoxy-butanoic acid hydrochloride) may lead to enantiomer-specific biological activity, a critical factor in drug design .

Biological Activity

Methyl 4-amino-2-methylidenebutanoate hydrochloride is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is a small molecule with the following chemical formula:

- Chemical Formula : CHClNO

- Molecular Weight : 167.60 g/mol

The compound features a methyl group, an amino group, and a double bond, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Glycolysis : Research indicates that the compound may inhibit glycolysis in cancer cells, thereby limiting their energy supply and growth potential. This mechanism positions it as a potential candidate for cancer therapy .

- Antimicrobial Activity : The compound has shown efficacy against various molds and bacteria, suggesting its utility as an antimicrobial agent. This property has been explored for potential applications in food preservation .

- Vitamin K Analog : The hydrochloride form of this compound is related to vitamin K and has been observed to prevent bleeding due to vitamin K deficiency, similar to other vitamin K analogs .

Pharmacological Properties

The pharmacological profile of this compound encompasses several important aspects:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Studies : In vitro studies have demonstrated that the compound can reduce cell viability in cancer cell lines by inhibiting glycolysis pathways. Further research is needed to explore its efficacy in vivo .

- Antimicrobial Efficacy : A study assessed the antimicrobial properties of the compound against common foodborne pathogens. Results indicated significant inhibitory effects on bacterial growth, supporting its potential as a food preservative .

- Vitamin K Deficiency Treatment : Historical data show that the hydrochloride form has been used clinically to treat vitamin K deficiency, highlighting its relevance in hematology .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 4-amino-2-methylidenebutanoate hydrochloride, and how can reaction efficiency be optimized?

- Answer : A typical synthesis involves treating the precursor (e.g., methyl esters of protected amines) with hydrochloric acid in a solvent like dioxane, followed by stirring at room temperature and purification via reduced-pressure distillation . To optimize yield, parameters such as stoichiometry of HCl, reaction time, and temperature should be systematically varied. For example, excess HCl (4 equiv.) and 1-hour stirring at 25°C achieved quantitative conversion in a related compound . Kinetic studies (e.g., monitoring by TLC or HPLC) can identify rate-limiting steps.

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Answer :

- 1H-NMR : Peaks for the methylidene group (δ ~5.5–6.5 ppm as a singlet) and the ester methyl group (δ ~3.7–3.8 ppm) are diagnostic. The amine proton may appear as a broad singlet (δ ~8.5–9.5 ppm) due to HCl salt formation .

- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity. The molecular ion ([M+H]+) should match the theoretical m/z (e.g., calculated for C₆H₁₁ClNO₂: 172.06 + 35.45 = 207.51) .

- FTIR : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and ammonium (N-H stretch ~2500–3000 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from impurities, tautomerism, or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : To assign coupling patterns and verify connectivity, especially for methylidene protons .

- Variable Temperature NMR : Detect dynamic processes (e.g., hindered rotation) that cause peak broadening.

- X-ray Crystallography : Resolve ambiguity by determining the crystal structure .

- Example: In a related hydrochloride salt, 1H-NMR δ 9.00 (brs) was attributed to the ammonium proton, confirmed by deuteration experiments .

Q. What methodologies are recommended for impurity profiling and stability studies?

- Answer :

- Impurity Profiling : Use HPLC with photodiode array detection (e.g., 210–400 nm) to identify degradation products. Reference standards for common impurities (e.g., hydrolyzed esters or deaminated analogs) should be synthesized and spiked .

- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative conditions (H₂O₂) to simulate stability challenges. Monitor degradation kinetics using Arrhenius plots .

- Mass Balance Studies : Ensure total impurities + main compound = 100% to validate analytical methods .

Q. How can the compound’s pharmacological activity be evaluated in preclinical models?

- Answer :

- In Vitro Assays : Test receptor binding affinity (e.g., radioligand displacement) or enzyme inhibition (e.g., IC₅₀ determination via fluorometric assays). Use positive controls (e.g., methylene blue for nitric oxide modulation) .

- Pharmacokinetics : Administer the compound intravenously/orally in rodents and measure plasma concentrations via LC-MS/MS. Calculate AUC, Cmax, and half-life .

- Dose-Response Studies : Optimize dosing regimens using factorial design (e.g., varying concentration, administration frequency) .

Methodological Considerations

- Synthetic Scalability : Pilot-scale reactions should prioritize solvents with low toxicity (e.g., ethanol over dioxane) and scalable purification methods (e.g., recrystallization over column chromatography) .

- Data Reproducibility : Document batch-specific variations (e.g., lot-to-lot HCl purity) and validate protocols across multiple labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.